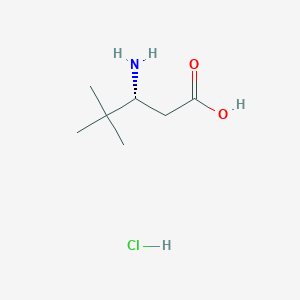![molecular formula C18H19N3OS B2565516 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide CAS No. 2034547-80-1](/img/structure/B2565516.png)
2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazole and its derivatives are known to exhibit significant biological and pharmacological activities such as anticancer, anti-inflammatory, antioxidant, antibacterial, analgesic, antiviral, antimicrobial, antifungal, anti-glycemic, antiamoebic, and antidepressive .
Synthesis Analysis
Several pyrazolo[1,5-a]pyrimidine derivatives were synthesized from the reaction of 2-(4-(5-amino-1H-pyrazol-3-yl)phenyl)-1H-indene-1,3(2H)-dione with the appropriate active methylene compounds in boiling ethanol . Also, pyrazolo[5,1-c]triazines were obtained through the reaction of 2-(4-(5-(chlorodiazenyl)-1H-pyrazol-3-yl)phenyl)-1H-indene-1,3(2H)-dione with various active methylene compounds in ethanol containing sodium acetate at 0-5 °C .Molecular Structure Analysis
The structures of the newly synthesized compounds were elucidated on the basis of elemental analysis, spectral data, and alternative synthetic routes whenever possible . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve the reaction of 2-(4-(5-amino-1H-pyrazol-3-yl)phenyl)-1H-indene-1,3(2H)-dione with the appropriate active methylene compounds in boiling ethanol .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Compounds incorporating a pyrazolo[1,5-a]pyridin-5-yl moiety have been synthesized and evaluated for their antimicrobial properties. For example, a study by Bondock et al. (2008) explored the synthesis of new heterocycles incorporating antipyrine moiety, which were evaluated as antimicrobial agents. The study provides insights into the structural framework and potential of similar compounds for antimicrobial applications (Bondock et al., 2008).
Anticancer Activity
Another study focused on the synthesis of fluoro-substituted benzo[b]pyran compounds, which showed anticancer activity against lung cancer. These compounds, related to the pyrazolo[1,5-a]pyridin-5-yl moiety, demonstrate the compound's potential in anticancer research (Hammam et al., 2005).
Corrosion Inhibition
A study on the synthesis and evaluation of long alkyl side chain acetamide, isoxazolidine, and isoxazoline derivatives explored their use as corrosion inhibitors. This research, involving derivatives of N-(pyridin-2-yl) acetamide, indicates the potential utility of the compound's framework in materials science, specifically in corrosion protection (Yıldırım & Cetin, 2008).
Coordination Complexes and Antioxidant Activity
Coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized, with a focus on their effect on the self-assembly process and antioxidant activity. This indicates the compound's potential application in developing materials with specific structural features and biological activities (Chkirate et al., 2019).
Insecticidal Activity
Derivatives of thiadiazole incorporating a 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide moiety have been synthesized and assessed for insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research highlights the potential use of similar compounds in agricultural pest control (Fadda et al., 2017).
Wirkmechanismus
Target of Action
The compound 2-(4-(isopropylthio)phenyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide, also known as 2-[4-(propan-2-ylsulfanyl)phenyl]-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide, primarily targets the AMP-activated protein kinase (AMPK) and bone morphogenetic protein (BMP) receptors ALK2, ALK3, and ALK6 . AMPK is a key regulator of cellular energy homeostasis, while BMP receptors are involved in bone and cartilage development .
Mode of Action
This compound acts as a reversible and selective inhibitor of AMPK . It binds to the kinase domain of AMPK, preventing its activation and subsequent downstream effects . Additionally, it selectively inhibits BMP I-type receptors ALK2, ALK3, and ALK6, thereby blocking BMP-mediated SMAD1/5/8 phosphorylation and target gene transcription .
Biochemical Pathways
By inhibiting AMPK, this compound affects several biochemical pathways. It reduces the activation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid metabolism . This leads to a decrease in fatty acid oxidation and an increase in fatty acid synthesis . The compound’s inhibition of BMP receptors disrupts bone and cartilage development pathways .
Pharmacokinetics
It is known to be soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The inhibition of AMPK by this compound results in significant molecular and cellular effects. In hepatocytes, it suppresses ACC inactivation, leading to decreased fatty acid oxidation and increased fatty acid synthesis . In HT-29 cells, the compound’s inhibition of AMPK activity almost completely suppresses autophagic protein degradation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its stability is enhanced when stored in a DMSO solution at -20°C The compound’s action and efficacy may also be influenced by factors such as the presence of other drugs, the physiological state of the cells, and the specific cellular environment
Eigenschaften
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-N-pyrazolo[1,5-a]pyridin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13(2)23-17-5-3-14(4-6-17)11-18(22)20-15-8-10-21-16(12-15)7-9-19-21/h3-10,12-13H,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKOCJWJFYEQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC3=CC=NN3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

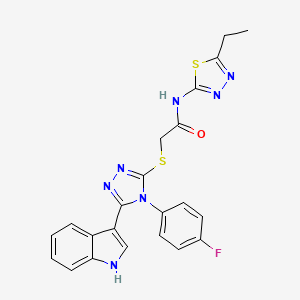
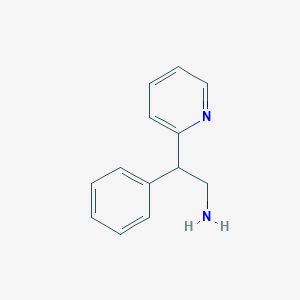

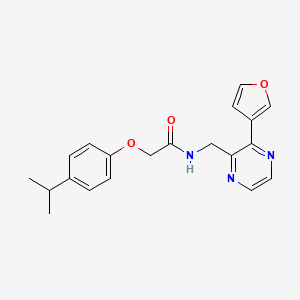
![2-{[(2-Methyl-1,3-benzoxazol-6-yl)amino]methylene}malononitrile](/img/structure/B2565437.png)
![13-Propyl-8-(thiophen-2-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2565438.png)
![2-Chloro-5-{[4-(2-methylpropoxy)piperidin-1-yl]sulfonyl}pyridine](/img/structure/B2565442.png)
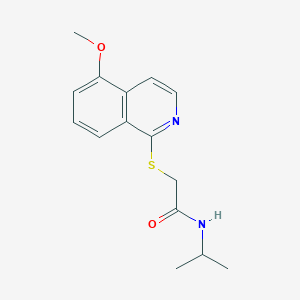
![N-(3,4-dimethylphenyl)-2-[(3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2565444.png)
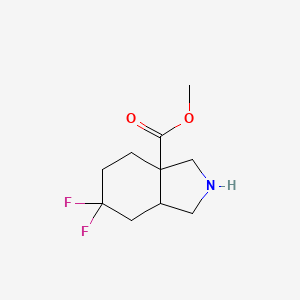
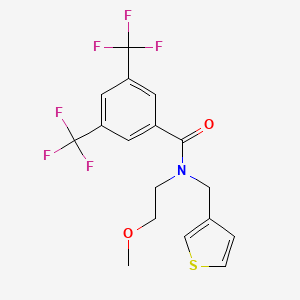
![2-(2-fluorophenoxy)-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2565452.png)

